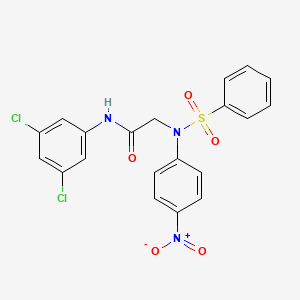
N~1~-(3,5-dichlorophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(3,5-dichlorophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that has gained significant attention in scientific research. It is commonly known as DCPG, and it has been found to have potential applications in various fields such as neuroscience, pharmacology, and biochemistry.
作用机制
DCPG modulates the activity of NMDA receptors by binding to a specific site on the receptor. This binding enhances the activity of the receptor by increasing the duration of the open state and the frequency of channel opening. This leads to increased calcium influx into the cell, which can activate various signaling pathways involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
DCPG has been found to have various biochemical and physiological effects. It has been shown to enhance long-term potentiation, which is a process involved in memory formation. DCPG has also been found to increase the release of various neurotransmitters such as glutamate and dopamine, which can have a significant impact on brain function. Additionally, DCPG has been found to have potential anti-inflammatory effects, which can be beneficial in the treatment of various neurological disorders.
实验室实验的优点和局限性
DCPG has several advantages for lab experiments. It is a highly pure and stable compound that can be easily synthesized in large quantities. Additionally, DCPG has been extensively studied, and its mechanism of action is well understood. However, one limitation of DCPG is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer to cells or animals in lab experiments.
未来方向
There are several future directions for research on DCPG. One potential direction is to investigate its potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to understand the long-term effects of DCPG on brain function and behavior. Finally, future studies could investigate the potential use of DCPG in combination with other compounds to enhance its therapeutic effects.
合成方法
DCPG is synthesized by reacting 3,5-dichloroaniline, 4-nitrobenzene sulfonyl chloride, and glycine in the presence of a base. The reaction produces a white crystalline solid that is purified by recrystallization. The yield of the reaction is typically high, and the purity of the product can be confirmed by spectroscopic techniques such as NMR and IR.
科学研究应用
DCPG has been extensively studied for its potential application in neuroscience and pharmacology. It has been found to modulate the activity of NMDA receptors, which are involved in various physiological processes such as learning and memory. DCPG has been shown to enhance the activity of NMDA receptors, which can lead to increased synaptic plasticity and improved cognitive function. Additionally, DCPG has been found to have potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease and schizophrenia.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(3,5-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O5S/c21-14-10-15(22)12-16(11-14)23-20(26)13-24(17-6-8-18(9-7-17)25(27)28)31(29,30)19-4-2-1-3-5-19/h1-12H,13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJWEQCKBDYNBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

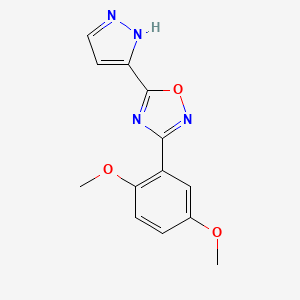
![methyl 3-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5174174.png)
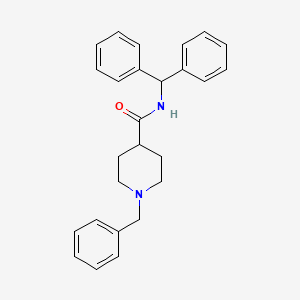

![2-(1H-benzimidazol-2-ylthio)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5174202.png)
![ethyl 2-[(benzylamino)methyl]-6-bromo-5-hydroxy-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5174208.png)
![4-methyl-N-[4-(4-morpholinyl)phenyl]-3,5-dinitrobenzamide](/img/structure/B5174210.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(3-methylbutyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5174218.png)
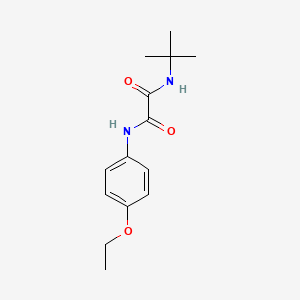
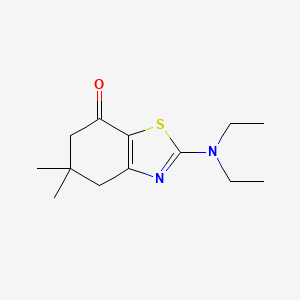
![ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinecarboxylate](/img/structure/B5174242.png)
![isopropyl 2-(5-{[(4-chlorophenyl)sulfonyl]amino}-2-hydroxyphenyl)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B5174249.png)
![2-[(3,4-dichlorobenzyl)thio]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B5174262.png)
![8-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-(1-naphthylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5174269.png)